1,2-Dimethyl-3-propoxybenzene
Overview
Description
1,2-Dimethyl-3-propoxybenzene: is an organic compound with the molecular formula C11H16O . It is a derivative of benzene, where two methyl groups and one propoxy group are substituted at the 1, 2, and 3 positions, respectively. This compound is known for its aromatic properties and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-3-propoxybenzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene derivatives using propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Williamson Ether Synthesis: This method involves the reaction of 1,2-dimethylbenzene with propyl bromide in the presence of a strong base like sodium hydride to form the propoxy group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethyl-3-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
Scientific Research Applications
1,2-Dimethyl-3-propoxybenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-3-propoxybenzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. The propoxy group can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
1,2-Dimethylbenzene (o-Xylene): Similar structure but lacks the propoxy group.
1,3-Dimethyl-2-propoxybenzene: Similar structure with different substitution pattern.
1,2-Dimethoxybenzene: Similar structure with methoxy groups instead of propoxy.
Uniqueness: 1,2-Dimethyl-3-propoxybenzene is unique due to the presence of both methyl and propoxy groups, which impart distinct chemical and physical properties. The propoxy group increases the compound’s hydrophobicity and alters its reactivity compared to other similar compounds.
Properties
IUPAC Name |
1,2-dimethyl-3-propoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-8-12-11-7-5-6-9(2)10(11)3/h5-7H,4,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVZEOYNXOZOFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594984 | |
Record name | 1,2-Dimethyl-3-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
833460-92-7 | |
Record name | 1,2-Dimethyl-3-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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